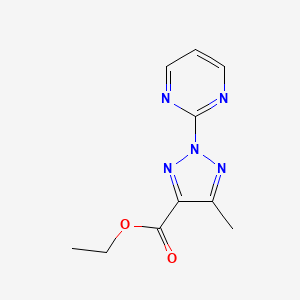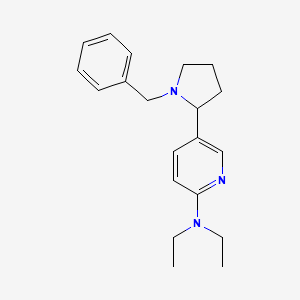
5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-benzylpyrrolidine with diethylamine and a pyridine derivative under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the benzyl and pyridine groups.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine and pyridine rings play a crucial role in the binding affinity and specificity of the compound. Pathways involved in its mechanism of action may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 5-(1-Benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine.
Benzyl derivatives: Compounds such as benzylamine and benzylpyridine exhibit similar benzyl group functionalities.
Pyridine derivatives: Compounds like 2-aminopyridine and 2-pyridylamine have similar pyridine ring structures.
Uniqueness
What sets this compound apart is the combination of the pyrrolidine, benzyl, and pyridine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H27N3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
5-(1-benzylpyrrolidin-2-yl)-N,N-diethylpyridin-2-amine |
InChI |
InChI=1S/C20H27N3/c1-3-22(4-2)20-13-12-18(15-21-20)19-11-8-14-23(19)16-17-9-6-5-7-10-17/h5-7,9-10,12-13,15,19H,3-4,8,11,14,16H2,1-2H3 |
Clave InChI |
BESZXTKJHZCWMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C=C1)C2CCCN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


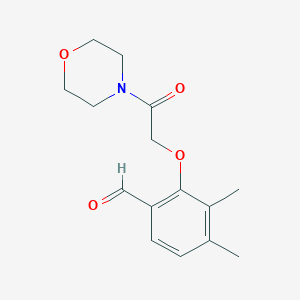
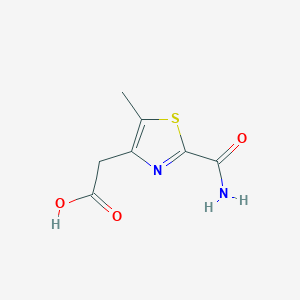
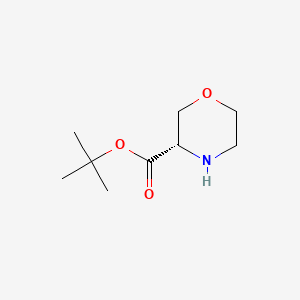
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
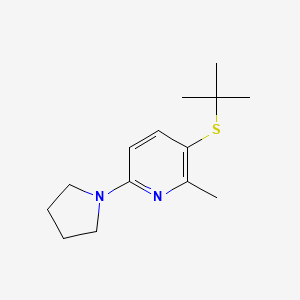
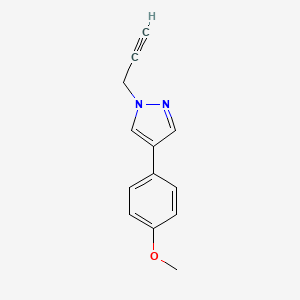

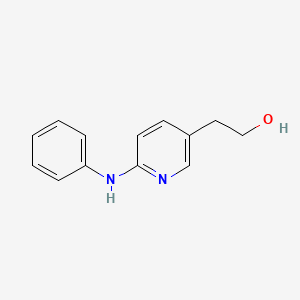
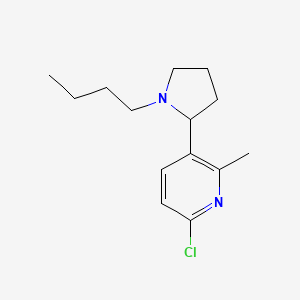

![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)

![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
